molecular formula C13H11Cl2N3O2 B13789290 3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid CAS No. 928713-37-5

3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid

Cat. No.: B13789290
CAS No.: 928713-37-5
M. Wt: 312.15 g/mol
InChI Key: YMQYQYNJEIYSCC-UHFFFAOYSA-N
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Description

3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with a 3,4-dichlorophenyl group and an amino acid side chain, making it a unique molecule with diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 3,4-dichlorobenzaldehyde and guanidine.

    Substitution Reaction: The 3,4-dichlorophenyl group is introduced via a nucleophilic substitution reaction.

    Amino Acid Side Chain Addition: The final step involves the addition of the amino acid side chain through a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(2,4-dichlorophenyl)-propionic acid
  • 3-Amino-3-(4-isopropylphenyl)-propionic acid
  • 3-Amino-3-(4-bromophenyl)-propionic acid

Uniqueness

Compared to similar compounds, 3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid stands out due to its unique pyrimidine ring structure and the presence of the 3,4-dichlorophenyl group. These features confer distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

928713-37-5

Molecular Formula

C13H11Cl2N3O2

Molecular Weight

312.15 g/mol

IUPAC Name

3-amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid

InChI

InChI=1S/C13H11Cl2N3O2/c14-9-2-1-7(3-10(9)15)13-17-5-8(6-18-13)11(16)4-12(19)20/h1-3,5-6,11H,4,16H2,(H,19,20)

InChI Key

YMQYQYNJEIYSCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(C=N2)C(CC(=O)O)N)Cl)Cl

Origin of Product

United States

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